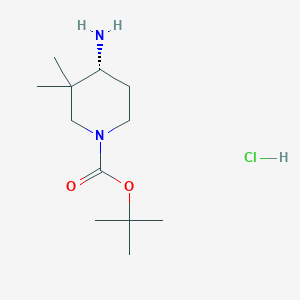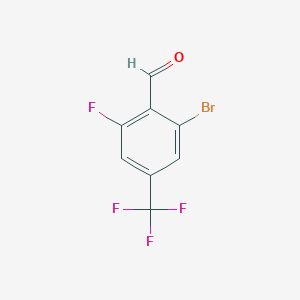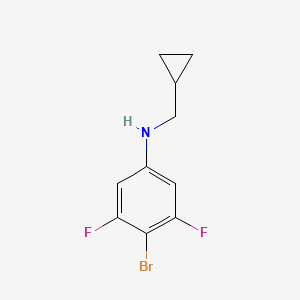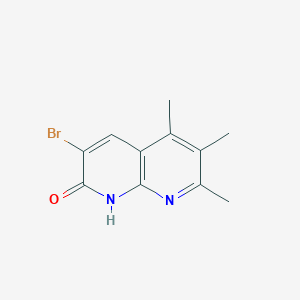
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Overview
Description
“3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one” is a chemical compound . It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one”, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Scientific Research Applications
Medicinal Chemistry
- Methods : It involves multicomponent reactions (MCRs) to construct complex molecular architectures, which are then tested for biological activity .
Materials Science
- Methods : It serves as a component in light-emitting diodes (LEDs) and dye-sensitized solar cells, where its photophysical properties are harnessed .
Chemical Biology
- Methods : The compound is used in MCRs to create diverse molecular structures for probing biological systems .
Green Chemistry
- Methods : The compound is synthesized using green strategies, such as Friedländer approaches, to minimize environmental impact .
Light-Emitting Diodes (LEDs)
Molecular Sensors
- Methods : The compound’s photochemical properties make it suitable for creating sensors that respond to environmental stimuli .
Antimicrobial Agents
- Methods : It is incorporated into molecules like gemifloxacin, which target bacterial DNA gyrase and topoisomerase IV .
- Results : Some derivatives have reached the market, and others are under clinical investigation for their antimicrobial efficacy .
Ligand Chemistry
- Methods : The compound’s ability to coordinate with metals is utilized in synthesizing complexes for catalysis or material applications .
Self-Assembly Systems
- Methods : Its structural features are exploited to create molecular systems that can self-assemble through non-covalent interactions .
Hydroamination Reactions
- Methods : The compound undergoes hydroamination followed by Friedländer cyclization to yield functionalized naphthyridines .
Metal-Catalyzed Synthesis
- Methods : It participates in reactions catalyzed by metals, leading to the formation of complex molecular structures .
Ring Expansion Reactions
- Methods : The compound is involved in reactions that expand the ring system to create larger heterocyclic structures .
Catalysis
- Methods : It catalyzes various reactions, including but not limited to, cross-coupling and asymmetric synthesis .
Fluorescent Probes
- Methods : The compound’s fluorescence properties are utilized to label and track biological molecules in live cells .
Pharmacology
- Methods : It is used in the development of new pharmacological agents, particularly in the areas of neurology and oncology .
Agrochemicals
Analytical Chemistry
- Methods : The compound is incorporated into sensors and assays for the detection of ions or organic molecules .
Nanotechnology
properties
IUPAC Name |
3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFVMKTIYMDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



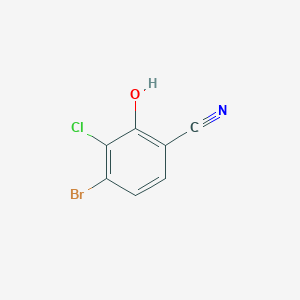
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
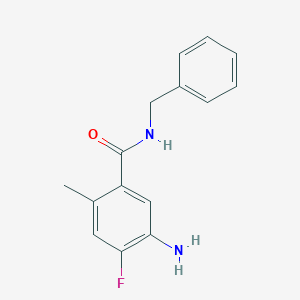
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
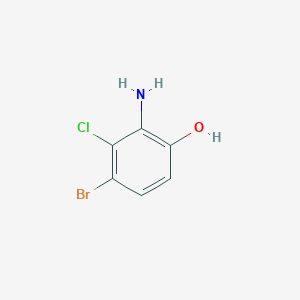
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)
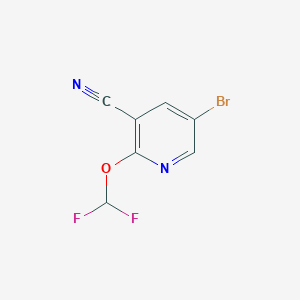
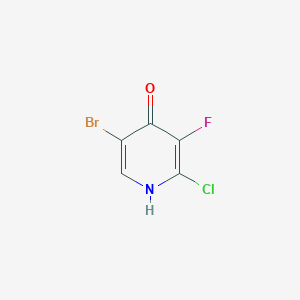
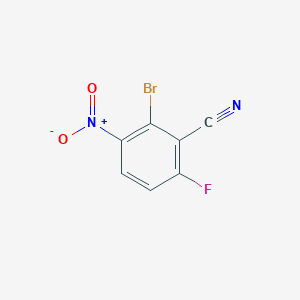
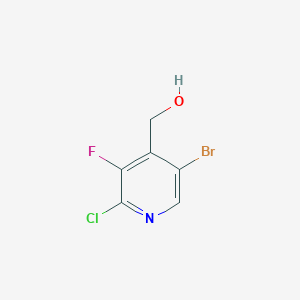
![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)
